2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
Description
Properties
CAS No. |
502559-01-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,2,5,5-tetraethyl-1,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3 |
InChI Key |
LRQLMHKYZWMZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CO1)C(O2)(CC)CC)CC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Spiroketalization of Diols and Ketones
Reaction Overview
This method involves cyclocondensation of ethyl-substituted diols with ketones under acidic conditions. The reaction proceeds via protonation of the carbonyl group, nucleophilic attack by the diol, and subsequent dehydration to form the spirocyclic structure.
Representative Procedure
- Reactants : 2,2,6,6-Tetraethyl-1,5-pentanediol (1.0 equiv) and acetone (2.2 equiv).
- Catalyst : p-Toluenesulfonic acid (0.1 equiv).
- Conditions : Reflux in toluene (110°C, 12 h) with azeotropic water removal.
- Workup : Neutralization with NaHCO₃, extraction with EtOAc, and column chromatography (hexane:EtOAc = 9:1).
- Yield : 68–72%.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Temperature | 110–120°C |
| Solvent | Toluene or xylenes |
| Catalyst Loading | 5–10 mol% |
| Purification | Silica gel chromatography |
Mechanistic Insight :
The acid catalyst promotes hemiketal formation, followed by intramolecular cyclization. Ethyl groups enhance steric stabilization of the transition state, favoring spirocycle formation.
Radical-Mediated Cyclization of Iodooxetanes
Reaction Overview
A lithium-amide-induced single-electron transfer (SET) generates radical pairs that abstract β-hydrogens from 3-iodooxetane, enabling spirocyclization.
Representative Procedure
- Reactants : 3-Iodooxetane (1.0 equiv) and ethyl-substituted ketyl radical precursor.
- Reagents : LiHMDS (2.5 equiv), THF, −78°C to RT.
- Conditions : Radical initiation under N₂, 18 h.
- Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and recrystallize from hexane.
- Yield : 55–60%.
Key Data
| Parameter | Value |
|---|---|
| Radical Initiator | LiHMDS or LDA |
| Temperature | −78°C to RT |
| Solvent | THF or Et₂O |
| Reaction Scale | Up to 50 mmol |
Advantages :
Transacetalization of Preformed Spiroketals
Reaction Overview
Preformed 1,5-dioxaspiro[2.4]heptane derivatives undergo ethyl group introduction via transacetalization with triethyl orthoformate.
Representative Procedure
- Reactants : 2,2,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane (1.0 equiv).
- Reagents : Triethyl orthoformate (3.0 equiv), BF₃·OEt₂ (0.2 equiv).
- Conditions : CH₂Cl₂, 0°C to RT, 6 h.
- Workup : Wash with NaHCO₃, dry over MgSO₄, and distill under vacuum.
- Yield : 75–80%.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ or TMSOTf |
| Solvent | CH₂Cl₂ or DCE |
| Reaction Scale | 10–100 g |
Limitations :
Hydrazone Cleavage and Cyclization
Reaction Overview
Hydrazones derived from ethyl-substituted piperidones undergo base-induced cleavage to form spiroketals.
Representative Procedure
- Reactants : 2,2,6,6-Tetraethyl-4-piperidone hydrazone (1.0 equiv).
- Reagents : KOH (4.0 equiv), ethylene glycol, 160–200°C.
- Conditions : Distill off NH₃ and H₂O, 8–10 h.
- Workup : Extract with Et₂O, dry, and recrystallize from ethanol.
- Yield : 65–70%.
Key Data
| Parameter | Value |
|---|---|
| Base | KOH or NaOH |
| Solvent | Ethylene glycol |
| Temperature | 160–200°C |
Side Reactions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | >95 | High | Moderate |
| Radical Cyclization | 55–60 | 90–92 | Moderate | High |
| Transacetalization | 75–80 | >98 | High | Low |
| Hydrazone Cleavage | 65–70 | 85–90 | Low | Moderate |
Optimal Choice :
Challenges and Optimization Strategies
- Steric Hindrance : Ethyl groups hinder cyclization; use high-boiling solvents (e.g., xylenes) to improve kinetics.
- Byproduct Formation :
- Purification : Silica gel chromatography vs. recrystallization:
- Chromatography preferred for >95% purity.
- Recrystallization (hexane/EtOAc) reduces cost for bulk batches.
Chemical Reactions Analysis
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Introduction to 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane is a complex organic compound featuring a spiro structure that incorporates dioxaspiro units. This compound has garnered attention in various fields of chemistry due to its unique structural properties and potential applications in organic synthesis and catalysis.
Structure and Composition
- Molecular Formula : C12H22O2
- IUPAC Name : 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
- CAS Number : 502559-01-5
The compound’s spiro structure contributes to its distinctive chemical behavior, making it suitable for specific applications in synthetic chemistry.
Catalysis
One of the primary applications of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane is as a catalyst in organic reactions. Its unique structure allows it to facilitate various transformations:
- Organocatalysis : The compound can act as an organocatalyst in several reactions, promoting efficiency and selectivity in the synthesis of complex molecules.
- Synthesis of Fine Chemicals : It has been utilized in the synthesis of fine chemicals and pharmaceuticals due to its ability to enhance reaction rates and yields.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other chemical entities:
- Building Block for Complex Molecules : Its structure allows it to be modified into various derivatives that can be used as building blocks in organic synthesis.
- Functionalization : The presence of dioxaspiro units enables further functionalization, leading to the generation of compounds with diverse functionalities.
Material Science
Research indicates potential applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Its unique structure may be beneficial in the development of nanomaterials with specific properties for electronic or photonic applications.
Pharmaceutical Applications
There is growing interest in the pharmaceutical applications of this compound:
- Drug Development : Its derivatives are being explored for their biological activity and potential use as therapeutic agents.
- Targeted Delivery Systems : The compound's structural features may allow for the design of targeted drug delivery systems that improve bioavailability and reduce side effects.
Case Study 1: Organocatalysis
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane as an organocatalyst in a multi-step synthesis involving enantioselective reactions. The results showed enhanced yields compared to traditional catalysts, highlighting its potential for use in asymmetric synthesis .
Case Study 2: Polymer Applications
A recent investigation into the incorporation of this compound into polymer systems revealed significant improvements in thermal properties. The study found that polymers modified with 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane exhibited increased thermal stability and mechanical strength compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane and related spirocyclic compounds:
| Compound Name | Molecular Formula | Key Features | Molecular Weight | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane | C₁₃H₂₄O₂ | Four ethyl groups, dioxa ring, spiro[2.4] | 212.33* | High lipophilicity, potential stabilizer | [7] |
| Spiro[2.4]heptane,1,5-dimethyl | C₉H₁₆ | Methyl groups, no oxygen atoms | 124.23 | Detected in exhaled breath condensate (smokers) | [2] |
| 1,5-Dioxaspiro[2.4]heptan-4-one | C₅H₆O₃ | Ketone group, smaller spiro framework | 114.03 | Reactive carbonyl group for synthesis | [3] |
| 1-Phenyl-4,7-dioxaspiro[2.4]heptane | C₁₁H₁₂O₂ | Phenyl substituent, dioxa ring | 176.21 | Enhanced aromatic interaction potential | [8] |
| Spiro[2.4]heptane,1,5-dimethyl-6-methylene | C₁₀H₁₆ | Methylene group, no oxygen atoms | 136.23 | Hydrocarbon spiro compound, low polarity | [9] |
| Methyl 2,6-diethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C₁₁H₁₈O₄ | Ester functional group, diethyl substituents | 214.26 | Ester enhances solubility and reactivity | [10] |
*Molecular weight calculated based on formula.
Key Findings:
Substituent Effects: Ethyl groups in the target compound increase lipophilicity compared to methyl (e.g., Spiro[2.4]heptane,1,5-dimethyl ) or phenyl (1-Phenyl-4,7-dioxaspiro[2.4]heptane ). This property may enhance membrane permeability in biological systems or compatibility with nonpolar matrices in material science. The absence of oxygen atoms in Spiro[2.4]heptane,1,5-dimethyl-6-methylene results in lower polarity, making it less suitable for applications requiring hydrogen bonding.
Functional Group Influence :
- The ketone in 1,5-Dioxaspiro[2.4]heptan-4-one introduces reactivity for nucleophilic additions, contrasting with the inert ethyl groups in the target compound.
- The ester group in Methyl 2,6-diethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate improves solubility in polar solvents, a feature absent in the target compound.
Biological and Industrial Relevance :
- Spiro[2.4]heptane,1,5-dimethyl was identified as a biomarker in smokers’ breath , suggesting spiro compounds with small alkyl groups may volatilize more readily than ethyl-substituted analogs.
- Patent data highlight spiro compounds as light stabilizers, where the target compound’s ethyl groups could improve thermal stability compared to methyl or phenyl derivatives.
Synthetic Considerations :
- Derivatives like 1,5-Dioxaspiro[2.4]heptan-4-one and Methyl 2,6-diethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate demonstrate the versatility of spiro scaffolds for functionalization, though the tetraethyl variant’s synthesis would require optimized alkylation steps.
Biological Activity
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane (CAS Number: 502559-01-5) is a spiro compound characterized by its unique molecular structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24O2
- Molar Mass : 212.33 g/mol
- Density : 0.96 g/cm³ (predicted)
- Boiling Point : 246 °C (predicted)
These properties indicate that 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane is a relatively stable compound with a moderate boiling point suitable for various chemical reactions and applications .
Cytotoxicity
Preliminary studies have suggested that 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane exhibits moderate cytotoxic effects against certain cancer cell lines. For instance, in vitro assays have shown that the compound can inhibit cell proliferation in human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines. The IC50 values reported for these assays are approximately 11.26 μg/mL for NSCLC-N6 and 15.26 μg/mL for P388 cell lines .
The cytotoxic effects of this compound may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses indicate that treatment with 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane leads to significant inhibition of the G1 phase of the cell cycle in NSCLC-N6 cells. This suggests that the compound may act through enzyme inhibition or by promoting terminal cell differentiation .
Study on Anticancer Activity
A notable study investigated the anticancer potential of spiro compounds similar to 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane. The research highlighted that spiro compounds often exhibit unique interactions with cellular targets due to their structural complexity. In particular, compounds with dioxaspiro frameworks were found to interact with DNA and disrupt replication processes in cancer cells .
Comparative Analysis
A comparative analysis of various spiro compounds indicated that those with similar structural features to 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane tend to exhibit varying degrees of biological activity based on their substituents and stereochemistry. This variability underscores the importance of structural modifications in enhancing therapeutic efficacy .
Table: Biological Activity Summary
| Property | Value |
|---|---|
| Cytotoxicity (IC50) | NSCLC-N6: 11.26 μg/mL |
| P388: 15.26 μg/mL | |
| Mechanism of Action | G1 phase arrest |
| Molecular Formula | C13H24O2 |
| Molar Mass | 212.33 g/mol |
Q & A
(Basic) What are the critical spectroscopic techniques for characterizing 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane, and how are they interpreted?
Methodological Answer:
- NMR Spectroscopy : Key for structural elucidation. For spiro compounds, focus on distinguishing cyclopropane protons (δ ~0.5–2.0 ppm) and oxygenated spiro carbons. Compare to similar compounds like 1-Dichlorospiro[2.4]heptane, where cyclopropyl CH₂ appears as a singlet at δ 8.66 (CCl₄ solvent) . Adjust for ethyl substituents (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.5 ppm for CH₂).
- GC-MS : Use electron ionization to fragment the spiro structure. Monitor for characteristic ions, such as m/z corresponding to ethyl group loss (e.g., [M–C₂H₅]⁺). Reference GC-MS parameters from analogous dioxaspiro compounds (e.g., 16 scans, zg30 pulse sequence, 298.1K temperature) .
- IR Spectroscopy : Identify ether C-O-C stretches (1050–1150 cm⁻¹) and cyclopropane C-H bends (~750–850 cm⁻¹) .
(Advanced) How can unexpected byproducts (e.g., cyclopropane ring opening or rearrangements) during synthesis be systematically analyzed?
Methodological Answer:
- Mechanistic Probes : If cyclopropane ring opening occurs (e.g., forming linear ethers), track isotopic labeling (e.g., D₂O exchange) or use trapping agents. For example, unexpected formation of 4,7-dioxaspiro[2.4]heptane (XIV) in a cyclization reaction was rationalized via amide displacement pathways despite contradictory reducing conditions .
- Data Contradiction Resolution : Combine mass spectrometry (e.g., molecular ion peaks) with IR to confirm functional groups. In XIV’s case, IR ruled out hydrogenation, while mass spectra confirmed retention of methylene protons .
- Computational Modeling : Validate proposed mechanisms (e.g., transition-state analysis for ring strain relief) using DFT calculations.
(Basic) What synthetic routes are reported for spiro[2.4]heptane derivatives, and how can they be adapted for ethyl-substituted analogs?
Methodological Answer:
- Cyclopropanation : Use dichlorocarbene addition to dienes (e.g., 1-Dichlorospiro[2.4]heptane synthesized via dichlorocarbene insertion in 39.6% yield) . Adapt by replacing methyl groups with ethyl via Grignard reagents.
- Cyclization Reactions : Bromochloro ketal cyclization with potassium amide (e.g., XIV synthesis) . Optimize steric effects of ethyl groups by adjusting reaction time/temperature.
- Yield Optimization : Monitor byproduct formation via TLC/HPLC. For example, 75% yield in azetidine-based spiro scaffolds required stepwise purification .
(Advanced) How can computational chemistry predict the stability and reactivity of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane?
Methodological Answer:
- Conformational Analysis : Use molecular dynamics (MD) to assess strain in the spiro system. Compare to crystal data (e.g., 3-(4-hydroxybenzyl)-1,5-dioxaspiro’s bond angles in Table 1) .
- Reactivity Prediction : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For cyclopropane rings, high ring strain (~27 kcal/mol) increases reactivity.
- Transition-State Modeling : Simulate ring-opening pathways (e.g., acid-catalyzed ether cleavage) to guide synthetic modifications .
(Basic) What are the key challenges in purifying 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane, and how are they addressed?
Methodological Answer:
- Chromatography : Use silica gel columns with nonpolar solvents (e.g., hexane/ethyl acetate) to separate ethyl-substituted spiro compounds from linear byproducts. Adjust gradient based on polarity shifts observed in analogous compounds .
- Crystallization : Ethyl groups reduce crystallinity. Use slow evaporation with dichloromethane (as in GC-MS sample prep) or co-crystallize with chiral auxiliaries.
- Purity Validation : Cross-check NMR integration ratios (e.g., cyclopropane vs. ethyl protons) and GC-MS retention times .
(Advanced) How does the electronic environment of the spiro[2.4]heptane core influence its application in drug discovery?
Methodological Answer:
- Bioisosteric Potential : The spiro core mimics rigidified peptide backbones. For example, 5-azaspiro[2.4]heptane derivatives are intermediates in protease inhibitors . Ethyl groups enhance lipophilicity for blood-brain barrier penetration.
- Structure-Activity Relationship (SAR) : Modify ethyl groups to trifluoromethyl for metabolic stability. Compare to benzodiazepine analogs, where substituents alter binding affinity .
- Pharmacokinetic Profiling : Use radiolabeled analogs (e.g., ¹⁴C-ethyl groups) to study absorption/distribution.
(Basic) What are the documented thermal and chemical stability profiles of similar spiro compounds?
Methodological Answer:
- Thermal Stability : For 2,2,6,6-tetramethyl-3,5-heptanedione, decomposition occurs above 329°C . Ethyl-substituted spiro compounds likely degrade at lower temps due to increased steric hindrance.
- Acid/Base Stability : Cyclopropane rings are prone to acid-catalyzed ring opening. Test stability in pH 1–13 buffers, referencing spiro ethers’ susceptibility to H⁺/OH⁻ .
- Oxidative Stability : Use DSC/TGA to monitor exothermic events. Ethyl groups may slow oxidation compared to methyl .
(Advanced) How can isotopic labeling resolve ambiguities in reaction mechanisms involving this compound?
Methodological Answer:
- Deuterium Labeling : Introduce D at cyclopropane positions to track ring-opening pathways via MS isotopic patterns. For example, Baucom’s study retained all methylene protons despite reducing conditions, suggesting non-radical pathways .
- ¹³C-Labeling : Map carbon connectivity in rearrangement products. Use 2D NMR (HSQC/HMBC) to correlate labeled carbons .
- Kinetic Isotope Effects (KIE) : Measure KIE for C-H bond cleavage to distinguish between concerted vs. stepwise mechanisms.
Table: Key Analytical Parameters for Spiro[2.4]heptane Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
